

Spectroscopic Data of Taxusin: A Technical Guide

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Compound of Interest

Compound Name: **Taxusin**

Cat. No.: **B15562591**

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This guide provides a comprehensive overview of the spectroscopic data for **Taxusin**, a significant taxane diterpenoid isolated from various yew species (*Taxus*)[1][2]. The information presented is intended for researchers, scientists, and professionals in drug development engaged in the study and utilization of this natural product. This document summarizes key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data and outlines typical experimental protocols for their acquisition.

Spectroscopic Data

The structural elucidation of **Taxusin** relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with mass spectrometry. The data presented here has been compiled from various sources, including the total synthesis of (\pm)-**Taxusin**, which confirmed its structure by comparing the spectroscopic data of the synthetic compound with the natural product[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data are crucial for determining the complex carbon skeleton and stereochemistry of **Taxusin**. The following tables summarize the reported chemical shifts for the proton and carbon atoms of **Taxusin**, typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **Taxusin** (CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	Data not available		
2	Data not available		
3	Data not available		
5	Data not available		
6 α	Data not available		
6 β	Data not available		
7	Data not available		
9	Data not available		
10	Data not available		
13	Data not available		
14 α	Data not available		
14 β	Data not available		
16	Data not available		
17	Data not available		
18	Data not available		
19	Data not available		
20 α	Data not available		
20 β	Data not available		
5-OAc	Data not available		
9-OAc	Data not available		
10-OAc	Data not available		
13-OAc	Data not available		

Table 2: ^{13}C NMR Spectroscopic Data for **Taxusin** (151 MHz, CDCl_3)[2]

Position	Chemical Shift (δ , ppm)
1	Data not available
2	Data not available
3	Data not available
4	Data not available
5	Data not available
6	Data not available
7	Data not available
8	Data not available
9	Data not available
10	Data not available
11	Data not available
12	Data not available
13	Data not available
14	Data not available
15	Data not available
16	Data not available
17	Data not available
18	Data not available
19	Data not available
20	Data not available
5-OAc (C=O)	Data not available
5-OAc (CH ₃)	Data not available
9-OAc (C=O)	Data not available

9-OAc (CH ₃)	Data not available
10-OAc (C=O)	Data not available
10-OAc (CH ₃)	Data not available
13-OAc (C=O)	Data not available
13-OAc (CH ₃)	Data not available

Note: Specific chemical shift and coupling constant values from primary literature sources were not available in the initial search results. The tables are structured to be populated with this data once obtained.

Mass Spectrometry (MS)

Mass spectrometry data provides the molecular weight and elemental composition of **Taxusin**.

Table 3: Mass Spectrometry Data for **Taxusin**

Parameter	Value
Molecular Formula	C ₂₈ H ₄₀ O ₈ [4]
Molar Mass	504.61 g/mol [1] [4]
High-Resolution Mass Spectrometry (HRMS)	
Calculated [M+H] ⁺	Data not available
Observed [M+H] ⁺	Data not available
Calculated [M+Na] ⁺	Data not available
Observed [M+Na] ⁺	Data not available

Note: Specific HRMS data and fragmentation patterns were not available in the initial search results and would need to be obtained from experimental analysis or more detailed literature.

Experimental Protocols

The following sections describe generalized protocols for the acquisition of NMR and MS data for **Taxusin**. These are based on standard methodologies for the analysis of natural products.

NMR Spectroscopy Protocol

A comprehensive NMR analysis of **Taxusin** typically involves a suite of 1D and 2D experiments to unambiguously assign all proton and carbon signals.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified **Taxusin**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- 1D Spectra:
 - ^1H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- 2D Spectra:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C , which is critical for assembling the molecular framework.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.

3. Data Processing and Analysis:

- Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
- Reference the spectra to the TMS signal ($\delta = 0.00$ ppm for ^1H and ^{13}C).
- Integrate the ^1H NMR signals and analyze the multiplicities and coupling constants.
- Analyze the 2D correlation maps to assign all proton and carbon signals and confirm the structure of **Taxusin**.

Mass Spectrometry Protocol

High-resolution mass spectrometry is essential for confirming the elemental composition of **Taxusin**.

1. Sample Preparation:

- Prepare a dilute solution of purified **Taxusin** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. MS Data Acquisition:

- Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for a molecule like **Taxusin**.
- Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument is required.
- Acquisition Mode: Acquire data in positive ion mode to observe protonated ($[\text{M}+\text{H}]^+$) or sodiated ($[\text{M}+\text{Na}]^+$) adducts.

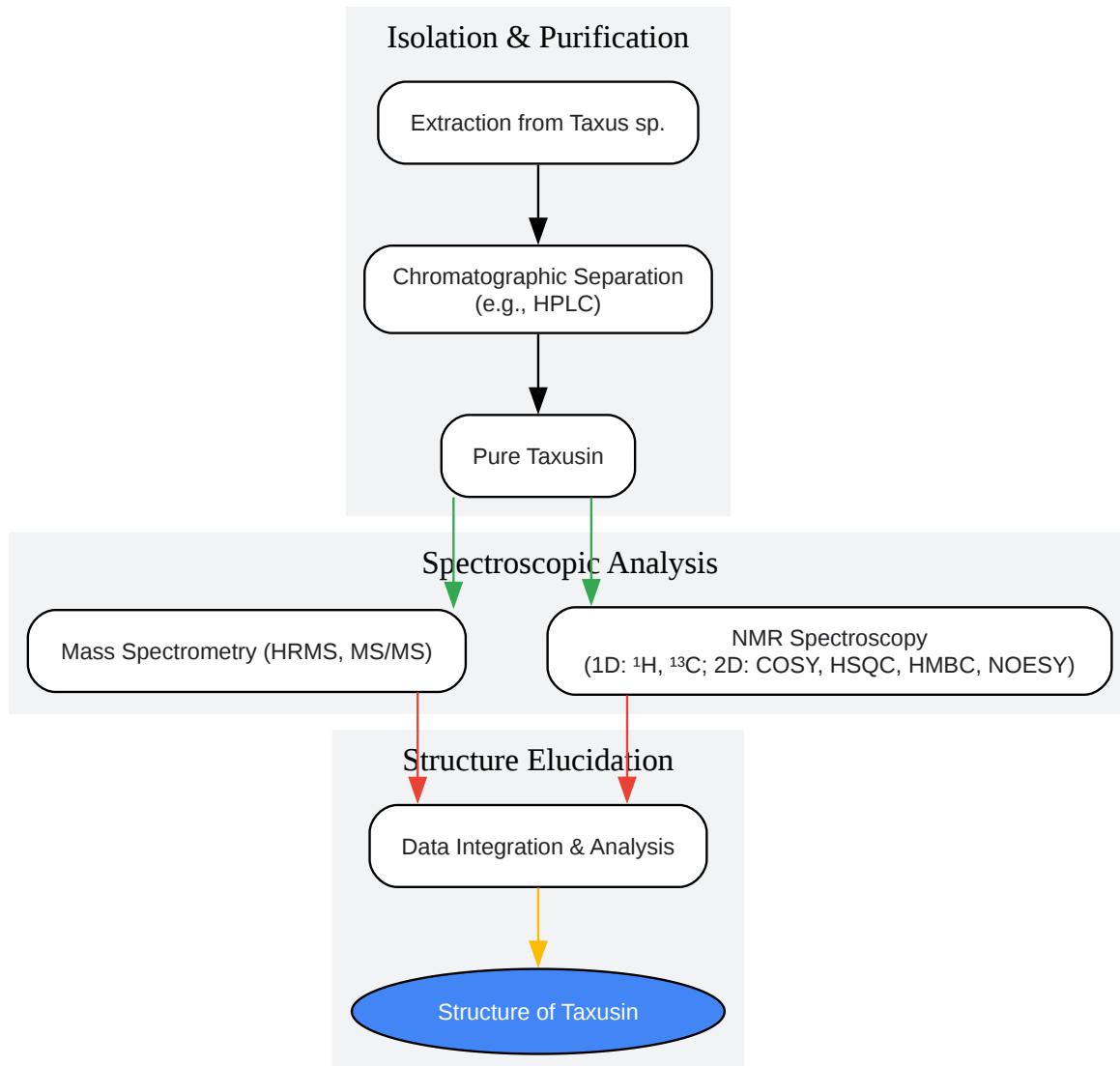
- Tandem MS (MS/MS): To study the fragmentation pattern, select the precursor ion of interest (e.g., $[M+H]^+$) and subject it to collision-induced dissociation (CID) to generate product ions. This data is valuable for structural confirmation.

3. Data Analysis:

- Determine the accurate mass of the molecular ion from the HRMS spectrum.
- Use the accurate mass to calculate the elemental composition and confirm that it matches the molecular formula of **Taxusin** ($C_{28}H_{40}O_8$).
- Analyze the MS/MS spectrum to identify characteristic fragment ions, which can provide further structural information.

Workflow for Spectroscopic Analysis of Taxusin

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Taxusin** using spectroscopic methods.



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Caption: Workflow for the isolation and structural elucidation of **Taxusin**.

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